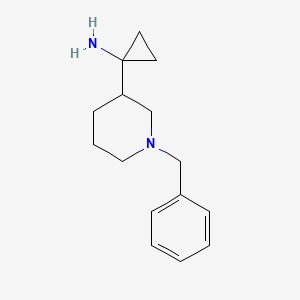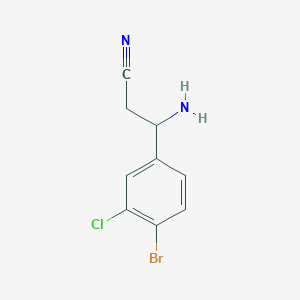
N,N-Dibenzyl-3-(methoxymethyl)cyclobutan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dibenzyl-3-(methoxymethyl)cyclobutan-1-amine is a chemical compound with the molecular formula C20H25NO and a molecular weight of 295.42 g/mol . This compound is characterized by its unique cyclic amine structure, which includes a cyclobutane ring substituted with methoxymethyl and dibenzyl groups. It is commonly used in advanced research and development projects due to its versatility and high purity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibenzyl-3-(methoxymethyl)cyclobutan-1-amine typically involves the reaction of cyclobutanone with benzylamine derivatives under specific conditions. One common method includes the use of a methoxymethylating agent to introduce the methoxymethyl group onto the cyclobutane ring. The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dibenzyl-3-(methoxymethyl)cyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines .
Aplicaciones Científicas De Investigación
N,N-Dibenzyl-3-(methoxymethyl)cyclobutan-1-amine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N,N-Dibenzyl-3-(methoxymethyl)cyclobutan-1-amine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine: This compound shares a similar structure but includes a trimethylsilyl group instead of the cyclobutane ring.
N-Benzyl-N-methoxymethyltrimethylsilylmethanamine: Another related compound with a similar functional group arrangement but different core structure.
Uniqueness
N,N-Dibenzyl-3-(methoxymethyl)cyclobutan-1-amine is unique due to its cyclobutane ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications .
Propiedades
Fórmula molecular |
C20H25NO |
|---|---|
Peso molecular |
295.4 g/mol |
Nombre IUPAC |
N,N-dibenzyl-3-(methoxymethyl)cyclobutan-1-amine |
InChI |
InChI=1S/C20H25NO/c1-22-16-19-12-20(13-19)21(14-17-8-4-2-5-9-17)15-18-10-6-3-7-11-18/h2-11,19-20H,12-16H2,1H3 |
Clave InChI |
MZQFFCMCRCDHHR-UHFFFAOYSA-N |
SMILES canónico |
COCC1CC(C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-C]pyrimidine hcl](/img/structure/B15236787.png)
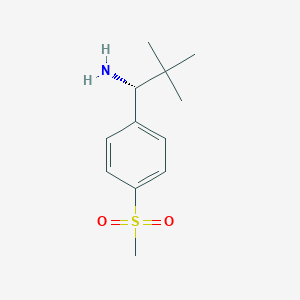
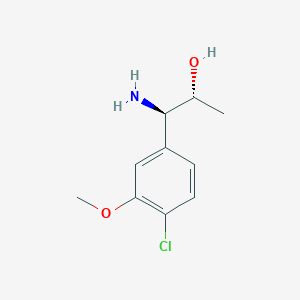
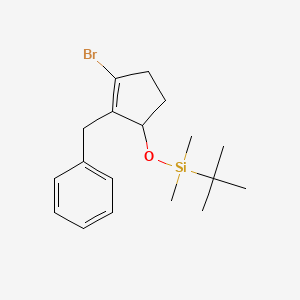




![7-Bromo-5-(4-chlorobenzyl)-3-methylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B15236838.png)
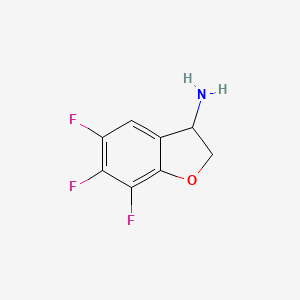
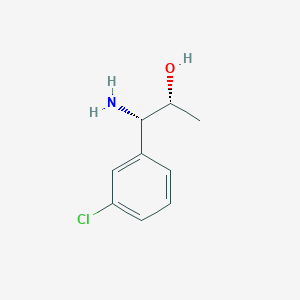
![(1S,2S)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B15236870.png)
